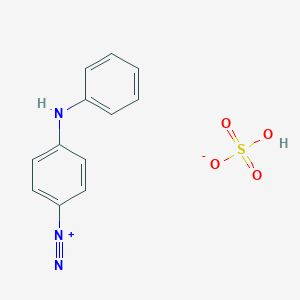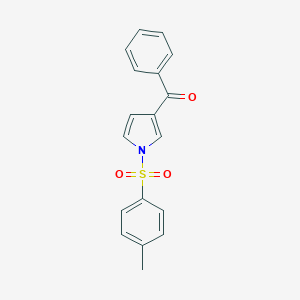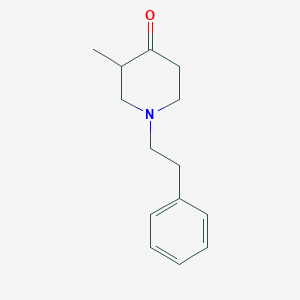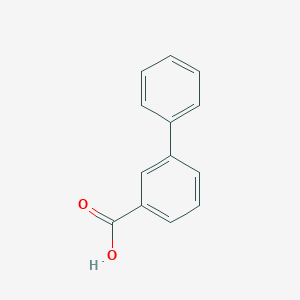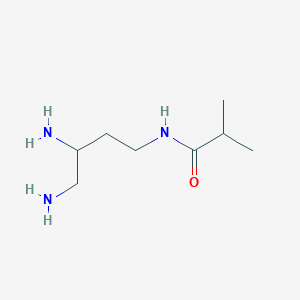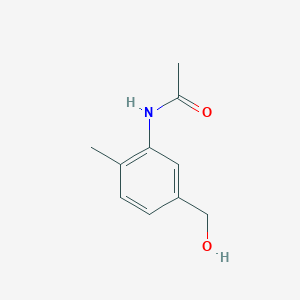
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide
Übersicht
Beschreibung
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMPA is a white crystalline powder that is soluble in water and organic solvents. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen-bonding catalyst, which enhances the reactivity of certain chemical reactions. HMPA is also known to form stable complexes with metal ions, which can be useful in catalysis and separation of metal ions.
Biochemische Und Physiologische Effekte
HMPA has been shown to have some biochemical and physiological effects. It has been reported to enhance the solubility and bioavailability of certain drugs, which can improve their effectiveness. HMPA has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMPA in lab experiments is its ability to enhance the reactivity of certain chemical reactions. It is also a relatively safe and easy-to-use reagent. However, HMPA has some limitations, including its potential toxicity and its ability to interfere with certain analytical techniques, such as mass spectrometry.
Zukünftige Richtungen
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalytic systems using HMPA as a complexing agent. HMPA can also be used in the development of new drugs, particularly those that target fungal and bacterial infections. Additionally, HMPA can be used in the development of new analytical techniques for the detection of metal ions and other compounds.
Conclusion
In conclusion, HMPA is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. While there are some limitations to its use, HMPA has several advantages and has the potential to be used in the development of new drugs and analytical techniques.
Wissenschaftliche Forschungsanwendungen
HMPA has been widely used in scientific research as a reagent and solvent. It is commonly used as a complexing agent for metal ions and as a hydrogen-bonding catalyst in organic synthesis. HMPA is also used as a cosolvent in NMR spectroscopy and as a cryoprotectant in biological samples.
Eigenschaften
CAS-Nummer |
127506-02-9 |
|---|---|
Produktname |
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[5-(hydroxymethyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-5,12H,6H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
BASDRDUBUMSFHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C |
Synonyme |
N-(5-(HYDROXYMETHYL)-2-METHYLPHENYL)ACETAMIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
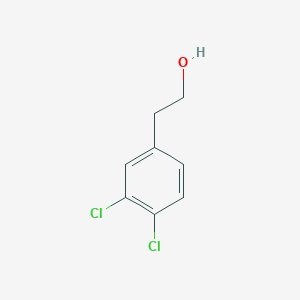
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
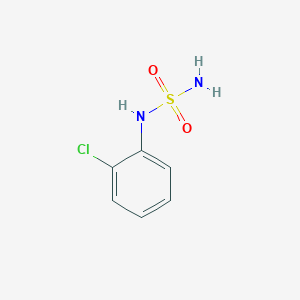
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
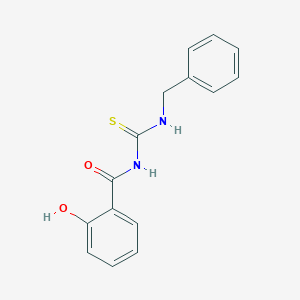
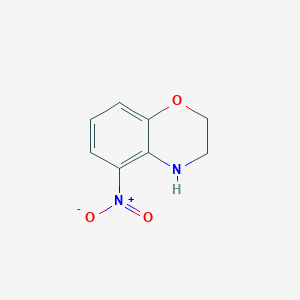
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
